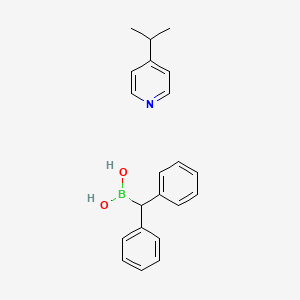
(R)-Benzylphenobarbital
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Benzylphenobarbital is a chiral derivative of phenobarbital, a well-known barbiturate used primarily for its sedative and anticonvulsant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzylphenobarbital typically involves the chiral resolution of racemic benzylphenobarbital or the asymmetric synthesis using chiral catalysts. One common method includes the alkylation of phenobarbital with benzyl halides under basic conditions, followed by chiral resolution using chiral acids or chromatography techniques.
Industrial Production Methods
Industrial production of ®-benzylphenobarbital often employs large-scale chiral resolution techniques or asymmetric synthesis using chiral ligands and catalysts. These methods ensure high enantiomeric purity and yield, which are crucial for its pharmacological applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-Benzylphenobarbital undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-benzylphenobarbital, such as hydroxylated, reduced, or substituted analogs, which can have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
®-Benzylphenobarbital has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on various biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use as an anticonvulsant and sedative with fewer side effects compared to racemic phenobarbital.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of ®-benzylphenobarbital involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, it exerts its sedative and anticonvulsant effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels, leading to hyperpolarization of neuronal membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: The parent compound, used widely as an anticonvulsant and sedative.
Secobarbital: Another barbiturate with similar sedative properties but different pharmacokinetics.
Pentobarbital: Known for its use in anesthesia and euthanasia.
Uniqueness
®-Benzylphenobarbital is unique due to its chiral nature, which can result in different pharmacological effects compared to its racemic mixture or other barbiturates. Its enantiomeric purity can lead to more targeted therapeutic effects with potentially fewer side effects.
Eigenschaften
Molekularformel |
C19H18N2O3 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
(5R)-1-benzyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H18N2O3/c1-2-19(15-11-7-4-8-12-15)16(22)20-18(24)21(17(19)23)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,20,22,24)/t19-/m1/s1 |
InChI-Schlüssel |
DZVQJRKACDFACI-LJQANCHMSA-N |
Isomerische SMILES |
CC[C@]1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)
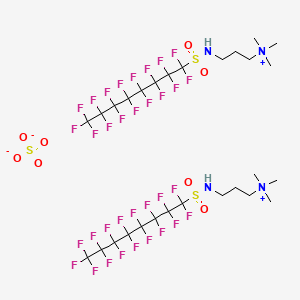
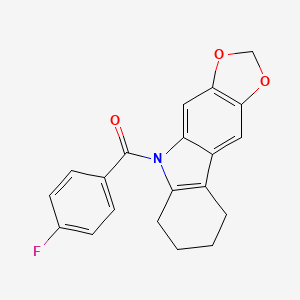

![2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B13414444.png)
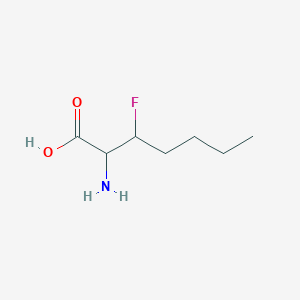
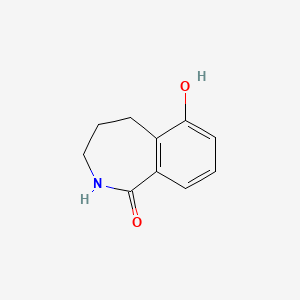
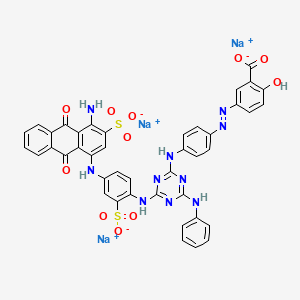
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)


![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)
